3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline
Brand Name: Vulcanchem
CAS No.: 132461-40-6
VCID: VC20850558
InChI: InChI=1S/C12H10N4O2/c1-7-6-9-8(4-3-5-13-9)10-11(7)15(2)12(14-10)16(17)18/h3-6H,1-2H3
SMILES: CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)[N+](=O)[O-])C
Molecular Formula: C12H10N4O2
Molecular Weight: 242.23 g/mol

3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline

CAS No.: 132461-40-6

Cat. No.: VC20850558

Molecular Formula: C12H10N4O2

Molecular Weight: 242.23 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline - 132461-40-6

Specification

CAS No. 132461-40-6
Molecular Formula C12H10N4O2
Molecular Weight 242.23 g/mol
IUPAC Name 3,4-dimethyl-2-nitroimidazo[4,5-f]quinoline
Standard InChI InChI=1S/C12H10N4O2/c1-7-6-9-8(4-3-5-13-9)10-11(7)15(2)12(14-10)16(17)18/h3-6H,1-2H3
Standard InChI Key XJRHRJQXADPVJG-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)[N+](=O)[O-])C
Canonical SMILES CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)[N+](=O)[O-])C

Introduction

Chemical Structure and Physical Properties

3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline has a molecular formula of C12H10N4O2 and a molecular weight of 242.23 g/mol. Its structure incorporates a nitro group at position 2 and methyl groups at positions 3 and 4 of the imidazo[4,5-f]quinoline scaffold. This arrangement contributes to the compound's unique reactivity profile and physical characteristics.

The physical properties of 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline are summarized in the following table:

PropertyValueSource
Molecular FormulaC12H10N4O2
Molecular Weight242.23 g/mol
CAS Number132461-40-6
Physical StateSolid
ColorBrown
Melting Point233-234°C
Boiling Point502.7±42.0°C (Predicted)
Density1.47±0.1 g/cm³ (Predicted)
pKa2.83±0.50 (Predicted)
SolubilitySoluble in DMSO, Methanol, Tetrahydrofuran
Recommended StorageRefrigerator

The compound's high melting point of 233-234°C indicates strong intermolecular forces, likely due to the planar aromatic structure that facilitates efficient π-stacking interactions. Its predicted boiling point of approximately 502.7°C further suggests significant molecular stability and strong intermolecular interactions . The compound's solubility profile indicates that it dissolves readily in polar organic solvents such as DMSO, methanol, and tetrahydrofuran, but likely has limited solubility in non-polar solvents and water .

Synthesis Methods

The synthesis of 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic approach involves reacting 3,4-dimethylquinoline with nitroimidazole derivatives in the presence of a strong acid catalyst.

The general synthetic pathway can be outlined as follows:

  • Starting with 3,4-dimethylquinoline as the base substrate

  • Reacting with appropriate nitroimidazole derivatives under acidic conditions

  • Conducting the reaction under reflux conditions to facilitate cyclization

  • Purifying the final product through recrystallization techniques

The reaction conditions typically require careful control of temperature, reaction time, and stoichiometric ratios to optimize yield and purity. The cyclization step is critical in forming the fused imidazoquinoline ring system, while the presence of the nitro group and methyl substituents requires precise reaction control to ensure proper positioning in the final structure.

Modern synthetic approaches may employ catalytic methods and microwave-assisted techniques to enhance reaction efficiency and reduce reaction times. The purification often involves multiple steps, including recrystallization from appropriate solvent systems to obtain the compound with high purity for research and industrial applications.

Chemical Reactivity

3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline exhibits diverse chemical reactivity patterns, primarily influenced by the presence of the nitro group at position 2 and the methyl substituents at positions 3 and 4. These structural features create distinct reaction sites that can undergo various transformations under appropriate conditions.

Redox Reactions

The nitro group in 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline is particularly reactive toward reduction reactions. Under hydrogenation conditions using hydrogen gas and a palladium catalyst, the nitro group can be reduced to an amino group, potentially forming 2-amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline. This transformation represents a significant modification of the compound's electronic properties and reactivity profile.

Conversely, the compound can undergo oxidation reactions, particularly at the nitrogen positions, leading to the formation of N-oxides. This oxidation is typically achieved using oxidizing agents such as hydrogen peroxide under controlled conditions. The resulting N-oxide derivatives exhibit altered electronic properties and may serve as intermediates for further chemical transformations.

Substitution Reactions

The methyl groups at positions 3 and 4 can undergo various substitution reactions, including halogenation, oxidation to formyl or carboxylic acid groups, and other transformations that expand the compound's derivative landscape. These reactions provide pathways for structural modifications that can tune the compound's properties for specific applications.

The aromatic system of 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline can also participate in electrophilic and nucleophilic substitution reactions, although the presence of the nitro group significantly influences the reactivity and regioselectivity of these processes. The nitro group's strong electron-withdrawing effect creates electron-deficient regions in the molecule that are susceptible to nucleophilic attack, while potentially deactivating certain positions toward electrophilic substitution.

Industrial and Research Applications

3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline finds applications in various industrial and research settings, primarily owing to its unique electronic properties and structural features.

Materials Science Applications

In materials science, 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline is utilized in the development of novel materials with specific electronic properties. The compound's π-conjugated system, combined with the polarizing effect of the nitro group, contributes to unique electronic characteristics that make it suitable for applications in organic electronics and photonics.

The compound's electronic structure makes it potentially valuable in the development of:

  • Organic semiconductors

  • Photoactive materials

  • Specialized electronic components

  • Materials with specific optical properties

Research Applications

As a complex heterocyclic compound, 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline serves as a valuable model system for studying structure-property relationships in fused ring systems. The presence of the nitro group and methyl substituents creates specific electronic distributions that can be studied to understand fundamental aspects of heterocyclic chemistry.

Researchers may utilize this compound for:

  • Investigating reaction mechanisms in heterocyclic systems

  • Studying the electronic effects of nitro groups in fused ring structures

  • Developing new synthetic methodologies for complex heterocycles

  • Exploring structure-property relationships in imidazoquinoline derivatives

Comparison with Similar Compounds

Structural Analogues

Two notable structural analogues of 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline include:

  • 2-Methyl-3-nitroimidazo[4,5-f]quinoline: This compound differs in the positioning of the methyl and nitro groups, resulting in altered electronic properties and reactivity patterns.

  • 4-Methyl-2-nitroimidazo[4,5-f]quinoline: This analogue contains only one methyl group at position 4, affecting its steric properties and reactivity profile.

The following table compares key aspects of these structurally related compounds:

CompoundStructural DifferenceImpact on PropertiesImpact on Reactivity
3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinolineMethyl groups at positions 3 and 4; nitro group at position 2Balanced electron distribution; specific steric environmentModerate reactivity at nitro position; hindered access to positions 3 and 4
2-Methyl-3-nitroimidazo[4,5-f]quinolineMethyl group at position 2; nitro group at position 3Altered electron distribution; different steric environmentDifferent reduction potential of nitro group; altered reaction pathways
4-Methyl-2-nitroimidazo[4,5-f]quinolineSingle methyl group at position 4; nitro group at position 2Less steric hindrance at position 3; similar electronics at nitro positionIncreased accessibility for reactions at position 3; similar nitro group reactivity

Property Variations

The substitution pattern significantly influences the physical and chemical properties of these compounds. The presence of two methyl groups in 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline likely confers greater lipophilicity compared to mono-methylated analogues, potentially affecting solubility profiles and interaction with various media.

The positioning of substituents also affects crystal packing arrangements, potentially leading to differences in melting points, solubility, and other physical properties. Additionally, the electronic effects of the substituents influence the compound's spectroscopic properties, such as UV-Vis absorption profiles, fluorescence characteristics, and NMR chemical shifts.

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